Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method involves adding piperazine to a solution of a pyrimidine derivative and potassium carbonate in chloroform at room temperature . The reaction mixture is then stirred, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . Additionally, its neuroprotective effects may be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity and has been studied for its potential in treating Alzheimer’s disease.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific combination of the piperazine and pyrimidine moieties, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H16N4O2 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-piperazin-1-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-11(16)9-7-13-8-14-10(9)15-5-3-12-4-6-15/h7-8,12H,2-6H2,1H3 |
InChI Key |
RERCXPZIBQZZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1N2CCNCC2 |
Origin of Product |
United States |
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